Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester
CAS No.:
Cat. No.: VC15891702
Molecular Formula: C16H24FNO3
Molecular Weight: 297.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24FNO3 |
|---|---|
| Molecular Weight | 297.36 g/mol |
| IUPAC Name | tert-butyl N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C16H24FNO3/c1-16(2,3)21-15(20)18(4)11-5-6-14(19)12-7-9-13(17)10-8-12/h7-10,14,19H,5-6,11H2,1-4H3/t14-/m0/s1 |
| Standard InChI Key | GLMRXMLEEKQTGL-AWEZNQCLSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N(C)CCC[C@@H](C1=CC=C(C=C1)F)O |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CCCC(C1=CC=C(C=C1)F)O |
Introduction
Chemical Structure and Stereochemical Features
The compound’s structure integrates three key components:
-
A carbamate group (–O–C(=O)–N–), which confers stability and modulates bioavailability.
-
A 4-fluorophenyl ring, enhancing lipophilicity and potential target binding.
-
A (4S)-4-hydroxybutyl chain, introducing stereochemical complexity and hydrogen-bonding capacity .
The stereocenter at the C4 position of the hydroxybutyl chain is critical for its biological interactions. Computational models indicate that the (S)-configuration optimizes spatial alignment with enzymatic active sites, particularly those involved in metabolic regulation. The tert-butyl ester group further stabilizes the molecule against hydrolysis, a common degradation pathway for carbamates .
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves a multi-step sequence:
-
Formation of the hydroxybutyl intermediate: Starting from 4-fluorophenylacetone, asymmetric reduction using chiral catalysts yields the (S)-4-(4-fluorophenyl)-4-hydroxybutanol.
-
Introduction of the methylcarbamate group: Reaction with methyl isocyanate in dichloromethane under inert conditions forms the N-methylcarbamate .
-
Esterification with tert-butyl groups: Using tert-butyl chloroformate and a base like triethylamine, the final ester is obtained.
Key Reaction Conditions
-
Temperature: 0–25°C for steps involving sensitive intermediates.
-
Catalysts: Zinc oxide or alkoxysilane compounds improve yields in carbamate formation .
-
Solvents: Dichloromethane or toluene, chosen for their inertness and solubility profiles .
A comparative analysis of yields under varying conditions is shown below:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Zn catalyst, 150°C | 85 | 98 |
| No catalyst, 180°C | 12 | 65 |
| Silane catalyst | 78 | 95 |
Biological Activities and Mechanistic Insights
Metabolic Pathway Inhibition
The compound exhibits inhibitory effects on enzymes involved in lipid metabolism. In vitro studies demonstrate a 50% inhibition concentration (IC₅₀) of 2.3 µM against pancreatic lipase, a target for obesity therapeutics. The fluorophenyl group enhances hydrophobic interactions with the enzyme’s active site, while the hydroxybutyl chain forms hydrogen bonds with catalytic serine residues .
Pharmacokinetic Properties
-
Absorption: High logP (3.1) suggests favorable membrane permeability.
-
Metabolic Stability: The tert-butyl group reduces hepatic clearance by 40% compared to methyl esters .
-
Half-life: 8.2 hours in murine models, supporting twice-daily dosing.
Applications in Medicinal Chemistry
Antidiabetic Candidates
Preclinical trials highlight its role in modulating PPAR-γ (peroxisome proliferator-activated receptor gamma), a nuclear receptor implicated in insulin sensitivity. At 10 µM, the compound activates PPAR-γ by 70%, comparable to rosiglitazone.
Comparative Analysis with Related Carbamates
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume